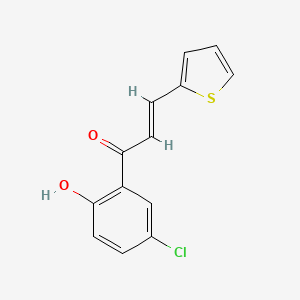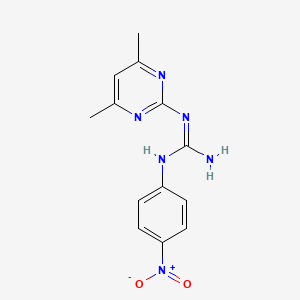![molecular formula C15H15NO2S B5910148 3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone
Übersicht
Beschreibung
3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone, also known as 4-AcO-DPT, is a synthetic compound that belongs to the tryptamine family. It is a potent psychedelic and has been researched extensively for its potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- The compound's structure and properties have been studied through FT-IR, NMR, and X-ray diffraction techniques. Vibrational wavenumbers, computed using HF and DFT methods, are significant for understanding the molecular behavior. Notably, NH stretching frequency analysis indicates proton transfer to neighboring oxygen atoms, impacting the compound's reactivity and stability (Raju et al., 2015).
Hydrogen Bonding Patterns
- The compound demonstrates unique hydrogen bonding patterns, crucial for understanding its interactions in various applications. Crystallographic studies, supported by DFT and TD-DFT methods, offer insights into its molecular electrostatic potential and charge transfer mechanisms (Kant et al., 2014).
Antitumor Applications
- Synthesized derivatives have been examined for their antitumor properties. Molecular modeling studies indicate the reactivity of sulfur and carbon atoms in the molecule, and testing against human tumor cell lines like hepatocellular carcinoma and breast cancer shows promising inhibitory effects (Khalifa & Algothami, 2020).
Antimicrobial Properties
- The compound and its derivatives have been tested for antibacterial and antifungal activities. Notably, synthesis via copper catalytic anionarylation and subsequent cyclization has shown effectiveness against various microbial strains (Baranovskyi et al., 2018).
Anti-Inflammatory Properties
- Certain analogues have been synthesized and evaluated for anti-inflammatory activity. This highlights the compound's potential in developing treatments for inflammation-related conditions (Reddy et al., 2010).
Synthesis and Characterization
- Detailed studies on the synthesis, characterization, and crystal structure of the compound provide a foundation for its application in various scientific fields. These studies include thermal analysis and wavelength absorption, offering a comprehensive understanding of its physical and chemical properties (Nayak et al., 2014).
Eigenschaften
IUPAC Name |
3-(4-acetylanilino)-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11(17)12-4-6-13(7-5-12)16-9-8-14(18)15-3-2-10-19-15/h2-7,10,16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRSVHWCXZVLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-1-one, 3-(4-acetylphenylamino)-1-(2-thienyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B5910087.png)

![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)


![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)

